![molecular formula C12H14N2O B1355566 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol CAS No. 64368-86-1](/img/structure/B1355566.png)
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol
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Overview
Description
The compound “2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol” is a small-molecule compound . It has been identified as a novel chemotype of potentiators . It is characterized by antioxidant activity combined with the ability to inhibit aldose reductase .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacologic evaluation of a class of TRPV1 antagonists constructed on 2,3,4,9-tetrahydro-1H-pyrido . The synthesis process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Molecular Structure Analysis
The molecular structure of this compound is described as the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core . This core is a novel chemotype of potentiators .Chemical Reactions Analysis
The chemical reactions of this compound involve the antagonism of hTRPV1 activation by capsaicin . The structure-activity relationship (SAR) analysis indicates that 2,3,4,9-tetrahydro-1H-pyrido analogues displayed excellent antagonism and showed better potency compared to the corresponding dihydroindole analogues .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a linear formula of C12H14N2O . The compound is a solid at 20°C .Scientific Research Applications
Anti-Cancer Agents
This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells, including Hela, A549, HepG2, and MCF-7 cell lines .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound . These studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .
Molecular Dynamics Simulations
Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in understanding the interaction of the compound with its target and can guide the design of more potent derivatives.
Cystic Fibrosis Treatment
There is ongoing research to predict the EC50 value of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype of potentiators to establish a highly predicting quantitative structure-activity relationship model for the treatment of Cystic Fibrosis .
NMR Spectroscopy
This compound has been studied using NMR spectroscopy . NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including this one.
Anti-HIV Agents
Indole derivatives, which include this compound, have been reported as potential anti-HIV agents . Further research is needed to confirm the efficacy of this compound against HIV.
Mechanism of Action
Target of Action
The primary target of the compound 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol interacts with its target, the c-Met kinase, by binding to its active site . This interaction results in the inhibition of the kinase’s activity, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The compound 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to decreased cellular growth and migration .
Result of Action
As a result of its action on the c-Met kinase, 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol has been shown to have high antiproliferative activity . It inhibits the growth of various cancer cell lines in a dose-dependent manner .
Future Directions
properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14-5-4-12-10(7-14)9-6-8(15)2-3-11(9)13-12/h2-3,6,13,15H,4-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJHRJVOENGKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208982 |
Source
|
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol | |
CAS RN |
64368-86-1 |
Source
|
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64368-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-1H-pyrido[4,3-b]indol-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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